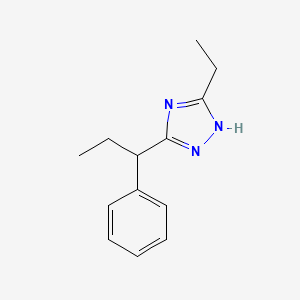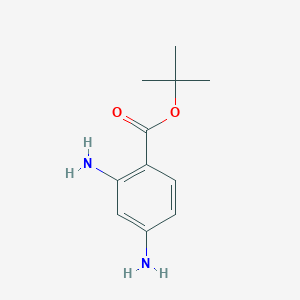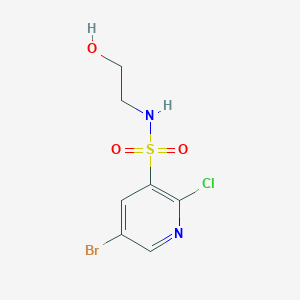
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it has been suggested that 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylases. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to have various biochemical and physiological effects. In cancer cells, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In addition, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been found to have antiviral properties against the influenza virus. In agriculture, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has shown promising results in scientific research, and there are several future directions for its study. In medicine, further studies are needed to determine its potential as an anticancer, anti-inflammatory, and antiviral agent. In addition, studies are needed to determine its toxicity and potential side effects. In agriculture, further studies are needed to determine its potential as a herbicide and fungicide. In material science, further studies are needed to determine its potential as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
Conclusion:
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid can be synthesized using various methods and has shown promising results in scientific research. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to have anticancer, anti-inflammatory, and antiviral properties in medicine, and has been studied for its potential use as a herbicide and fungicide in agriculture. In addition, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a precursor for the synthesis of various compounds in material science. Further studies are needed to determine its mechanism of action, toxicity, and potential side effects.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to have anticancer, anti-inflammatory, and antiviral properties. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been found to have antiviral properties against the influenza virus.
In agriculture, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a herbicide. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been found to inhibit the growth of weeds by inhibiting the activity of an enzyme involved in the biosynthesis of chlorophyll. 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use as a fungicide.
In material science, 1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use as a precursor for the synthesis of various compounds, including metal-organic frameworks and polymers.
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)8-7(9(16)17)5-14-15(8)6-3-1-2-4-6/h5-6H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIOUJGDIKRGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)




![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)

![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)



